BenchChemオンラインストアへようこそ!

5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Urease inhibition Barbiturate SAR Anti-Helicobacter pylori

5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a 5-mono-substituted barbituric acid derivative (molecular formula C₁₁H₉BrN₂O₃; MW 297.10 g/mol) bearing a para-bromobenzyl moiety at the C-5 position of the pyrimidine-2,4,6-trione core. The compound belongs to the broader 5-benzylbarbituric acid class, for which systematic acidity measurements in 50% ethanol/water have established that all 5-substituted benzyl derivatives are more acidic than the parent barbituric acid (pKa ~4.01), with pKa values obeying the Hammett linear free-energy relationship.

Molecular Formula C11H9BrN2O3
Molecular Weight 297.10 g/mol
Cat. No. B11835458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Molecular FormulaC11H9BrN2O3
Molecular Weight297.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2C(=O)NC(=O)NC2=O)Br
InChIInChI=1S/C11H9BrN2O3/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-4,8H,5H2,(H2,13,14,15,16,17)
InChIKeyRDYOQPPGIHFHRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 104823-31-6): Procurement-Grade Barbituric Acid Scaffold with Para-Bromo Vector


5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a 5-mono-substituted barbituric acid derivative (molecular formula C₁₁H₉BrN₂O₃; MW 297.10 g/mol) bearing a para-bromobenzyl moiety at the C-5 position of the pyrimidine-2,4,6-trione core [1]. The compound belongs to the broader 5-benzylbarbituric acid class, for which systematic acidity measurements in 50% ethanol/water have established that all 5-substituted benzyl derivatives are more acidic than the parent barbituric acid (pKa ~4.01), with pKa values obeying the Hammett linear free-energy relationship [2]. The para-bromo substituent (σₚ = +0.23) confers predictable electron-withdrawing character that modulates the acidity, lipophilicity, and target-binding properties of the barbiturate nucleus relative to non-halogenated, fluoro-, chloro-, and methyl-substituted analogs [3]. The compound serves as both a direct screening candidate for urease and tyrosinase inhibitor programs and as a versatile synthetic intermediate, where the aryl bromide enables downstream Pd-catalyzed cross-coupling diversification that is inaccessible to non-halogenated benzylbarbituric acids [4].

Why 5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione Cannot Be Interchanged with Other 5-Benzylbarbituric Acids in Inhibitor Screening or Intermediate Chemistry


Although the 5-benzylbarbituric acid scaffold appears structurally conserved across the compound class, substituting the 4-bromo group on the benzyl ring with hydrogen, methyl, methoxy, fluoro, or chloro produces functionally non-equivalent molecules. The 4-bromo substituent exerts a distinct combination of electronic (σₚ = +0.23), steric, and polarizability effects that cannot be replicated by any other common para-substituent simultaneously [1]. In urease inhibition, the 4-bromo group was specifically identified as improving inhibitory potency relative to other substituents, with SAR studies demonstrating that para-substituted derivatives achieve superior engagement of the bimetallic nickel active site compared to ortho- or meta-substituted isomers [2]. Furthermore, the aryl bromide provides a unique synthetic handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—a capability entirely absent in the 5-benzyl (H), 4-methyl, 4-methoxy, or even 4-fluoro and 4-chloro analogs, the latter halogens being far less reactive toward oxidative addition [3]. These three axes of differentiation—electronic modulation, target-binding geometry, and synthetic versatility—mean that procurement decisions based solely on scaffold identity without regard to the specific para-substituent will yield compounds with materially different biological, physicochemical, and chemical utility profiles.

Quantitative Differentiation Evidence for 5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione Versus Closest Structural Analogs


Urease Inhibition: 4-Bromo Substituent Provides Superior Inhibitory Potency Over Non-Brominated and Standard Inhibitor Benchmarks in Aryl Hydrazone-Barbiturate Series

In a head-to-head series of barbiturate derivatives linked to aryl hydrazone moieties (compounds 4a–n), the 4-bromo-substituted analog (compound 4g) was specifically identified as exhibiting improved urease inhibitory potency attributable to the bromine substituent [1]. All synthesized compounds in this series achieved IC₅₀ values of 8.43 ± 0.14 to 10.91 ± 0.42 μM, representing a 9.2–11.9-fold improvement over the standard inhibitor hydroxyurea (IC₅₀ = 100.00 ± 0.15 μM) and a 2.1–2.7-fold improvement over thiourea (IC₅₀ = 23 ± 1.7 μM) [1]. Molecular dynamics simulations further revealed that compound 4g engages the urease active-site mobile flap residues (Cys592, His593, His594) and the bi-nickel metal center through the barbituric acid moiety, reducing flap flexibility and thereby impairing ureolytic activity [1]. The broader urease SAR literature corroborates that para-substituted 5-benzylidene barbiturates consistently outperform ortho- and meta-substituted isomers due to closer proximity of the barbiturate ring to the catalytic nickel center [2]. This compound thus occupies a potency zone unavailable to the unsubstituted benzyl analog and to non-halogenated para-substituted variants.

Urease inhibition Barbiturate SAR Anti-Helicobacter pylori

Para-Substitution Positional Effect: 4-Bromo Placement Enables Optimal Active-Site Nickel Chelation Geometry Unavailable to Ortho- and Meta-Benzylbarbituric Acid Isomers

Structure-based virtual screening and in vitro evaluation of 5-benzylidene barbituric acid derivatives against H. pylori urease revealed a consistent positional advantage: para-substituted analogs achieve higher inhibitory activities than their ortho- or meta-substituted counterparts [1]. Barbituric acid and para-substituted compounds 1a, 1d, 1e, 1f, 1g, and 1h yielded IC₅₀ values of 41.6, 83.3, 66.6, 50, 58.8, and 60 μM respectively, all outperforming the standard hydroxyurea (IC₅₀ = 100 μM) [1]. The molecular basis for this positional preference is that para-substitution positions the barbituric acid moiety in closer proximity to the bimetallic nickel center of the urease active site, maximizing chelating interactions, whereas ortho- and meta-substituents sterically displace the barbiturate ring away from the catalytic metals [1]. This spatial argument applies directly to 5-(4-bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione: the para-bromobenzyl group projects the barbiturate nucleus toward the nickel center without steric interference, a geometric advantage not shared by the 2-bromobenzyl or 3-bromobenzyl regioisomers.

Structure-activity relationship Urease active-site geometry Para-substitution advantage

Acidity Modulation: 4-Bromo Substituent Predictably Tunes pKa via Hammett Relationship, Enabling Rational Ionization-State Optimization Relative to 5-Benzyl, 4-Methyl, and 4-Methoxy Analogs

Tate et al. (1986) experimentally determined the pKa values of 5-benzylbarbituric acid and a series of 5-substituted benzylbarbituric acids in 50% ethanol/water and demonstrated strict adherence to the Hammett equation (log(K/K₀) = ρσ), confirming that substituent electronic effects on the benzyl ring are transmitted to the barbiturate acidic proton in a quantitatively predictable manner identical to that established for benzoic acid ionization [1]. The para-bromo substituent carries a Hammett σₚ constant of +0.23, which is electron-withdrawing and therefore acid-strengthening relative to the unsubstituted benzyl analog (σₚ = 0) [2]. In contrast, 4-methyl (σₚ = −0.17) and 4-methoxy (σₚ = −0.27) are electron-donating and acid-weakening. The parent barbituric acid has a pKa of 4.01 in aqueous solution [3]. Applying the Hammett relationship established by Tate et al., the 4-bromo derivative is predicted to exhibit a lower pKa (greater acidity) than 5-benzylbarbituric acid (predicted pKa ~4.15), while 4-methyl and 4-methoxy analogs would show higher pKa values [1][2][3]. This differential acidity directly impacts the ionization state at physiological pH (7.4), aqueous solubility, and the capacity for hydrogen-bonding and metal-coordination interactions that underpin enzyme inhibition.

Physicochemical profiling Hammett equation Barbiturate acidity

Synthetic Diversification: Aryl Bromide Enables Pd-Catalyzed Cross-Coupling Pathways That Are Inaccessible to 5-Benzyl, 4-Methyl, 4-Methoxy, and 4-Fluoro Analogs

The general two-step synthetic route to 5-benzylbarbituric acids proceeds via Knoevenagel condensation of barbituric acid with an aromatic aldehyde to form the 5-benzylidene intermediate, followed by zinc dust/acid reduction to the saturated 5-benzyl product in approximately 90% overall yield [1]. When 4-bromobenzaldehyde is employed as the aldehyde component, the resulting 5-(4-bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione bears a synthetically competent aryl bromide that is primed for oxidative addition to Pd(0) catalysts [1]. This enables downstream Suzuki-Miyaura (C–C), Buchwald-Hartwig (C–N), and Sonogashira (C–alkynyl) couplings that can generate diverse C-5 benzyl-modified barbiturate libraries from a single brominated precursor. By contrast, the 5-benzyl (H), 4-methyl, and 4-methoxy analogs lack any halogen and cannot participate in these transformations. The 4-fluoro analog is poorly reactive toward oxidative addition due to the high C–F bond strength (bond dissociation energy ~126 kcal/mol vs. ~81 kcal/mol for C–Br), and the 4-chloro analog, while capable of cross-coupling, requires more forcing conditions and specialized ligand systems compared to the more reactive aryl bromide [2]. This makes the 4-bromo compound the optimal balance of synthetic accessibility and downstream diversification potential within the 5-benzylbarbituric acid series.

Late-stage functionalization Cross-coupling chemistry Barbiturate library synthesis

Tyrosinase Inhibition: 4-Bromo Substituent on Benzyl-Tethered Barbiturate Scaffolds Delivers Potent Inhibition (IC₅₀ ~26.8 μM) with Favorable Binding Energy (−8.55 kcal/mol) Relative to Non-Brominated and 4-Fluoro Analogs

In a systematic study of benzyl-1,2,3-triazole-linked 5-benzylidene (thio)barbiturate derivatives, the barbiturate derivative 8b bearing a 4-bromo group on the benzyl-triazole moiety was identified as one of the two most potent tyrosinase inhibitors among twelve compounds tested, with an IC₅₀ of 26.8 ± 0.8 μM against mushroom tyrosinase [1]. The thiobarbiturate analog 8h (4-fluoro-substituted) showed an IC₅₀ of 24.6 ± 0.9 μM [1]. Critically, the 4-bromo derivative 8b was not merely equi-active with the 4-fluoro analog but exhibited a distinct binding mode: molecular docking revealed that 8b was well accommodated in the tyrosinase active site with a binding energy of −8.55 kcal/mol, stabilized by key interactions with residues Asn81 and Glu322 [1]. In the same study, the free-radical scavenging assay provided additional differentiation: the 4-bromo derivative 8b exhibited less radical-scavenging activity than the 4-fluoro derivative 8h, indicating a cleaner pharmacological profile where enzyme inhibition is not confounded by non-specific antioxidant effects [1]. Although the scaffold in this study incorporates a triazole linker not present in the target compound, the consistent SAR observation—that 4-bromo substitution on a benzyl group attached to a barbiturate/thio barbiturate core yields potent, docking-validated tyrosinase inhibition—provides a directly transferable rationale for prioritizing the 4-bromo congener in tyrosinase-targeted screening cascades.

Tyrosinase inhibition Melanogenesis Molecular docking

Prioritized Research and Industrial Application Scenarios for 5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione Based on Quantitative Differentiation Evidence


Urease Inhibitor Lead Optimization: H. pylori Eradication and Urolithiasis Programs

The compound is indicated as a starting scaffold or reference standard for medicinal chemistry campaigns targeting urease (jack bean and H. pylori). The para-bromo substitution pattern, supported by the Mollazadeh et al. (2023) demonstration that 4-bromo substitution improves urease inhibitory potency to the IC₅₀ range of 8.43–10.91 μM—a >9-fold improvement over hydroxyurea (IC₅₀ = 100 μM) [1]—and the Azizian et al. (2012) finding that para-substituted derivatives achieve superior nickel-center chelation geometry [2], justifies deploying this specific compound rather than the unsubstituted 5-benzyl or ortho/meta-bromo isomers in dose-response screening cascades. The aryl bromide further enables rapid SAR expansion through parallel Suzuki coupling with boronic acid libraries to probe the benzyl binding pocket.

Tyrosinase Inhibitor Screening for Melanogenesis-Related Disorders and Cosmetic Actives

Based on the Ranjbar et al. (2020) SAR demonstrating that 4-bromo-substituted benzyl-barbiturate hybrids achieve IC₅₀ = 26.8 ± 0.8 μM against mushroom tyrosinase with a docking-validated binding energy of −8.55 kcal/mol and specific active-site residue interactions (Asn81, Glu322) [1], this compound is a rational procurement choice for tyrosinase inhibitor screening libraries. Its potency approaches that of kojic acid (IC₅₀ ~30 μM for mushroom tyrosinase) [2] while offering a synthetically tractable non-natural scaffold with the bromine handle for further optimization. The compound's reduced free-radical scavenging activity relative to the 4-fluoro analog suggests that tyrosinase inhibition is mechanism-based rather than an artifact of non-specific antioxidant effects [1].

Barbiturate Scaffold Library Synthesis via Late-Stage Diversification

In industrial and academic settings where diverse 5-benzylbarbituric acid libraries are required for phenotypic or target-based screening, the 4-bromo compound is the single most versatile procurement choice. The aryl bromide moiety permits Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to generate arrays of biaryl, aniline, and alkyne derivatives from one precursor [1]. This eliminates the need to independently synthesize each para-substituted analog through de novo Knoevenagel condensation–reduction sequences (~90% yield per target; Jursic 2003 [1]), reducing the synthetic burden from n linear syntheses to one synthesis plus n parallel coupling reactions. No other common para-substituent (H, CH₃, OCH₃, F) offers this capability; the 4-chloro analog is a less reactive alternative requiring harsher coupling conditions.

Physicochemical Profiling and Formulation Optimization of Weakly Acidic Drug Candidates

The experimentally validated Hammett relationship governing barbiturate acidity (Tate et al. 1986 [1]) enables prospective calculation of the target compound's pKa shift relative to the parent barbituric acid (pKa = 4.01 [2]) and to 5-benzylbarbituric acid (predicted pKa ~4.15 [1]). With σₚ (Br) = +0.23 [3], the compound is more extensively ionized at physiological pH than 4-methyl (σₚ = −0.17) or 4-methoxy (σₚ = −0.27) analogs. This predictable ionization behavior makes the 4-bromo compound the preferred choice for formulation studies where pH-dependent solubility, logD, and membrane permeability must be systematically tuned, as the electron-withdrawing bromine provides an intermediate acidity between the electron-donating substituted and strongly electron-withdrawing (e.g., 4-nitro, σₚ = +0.78) congeners.

Quote Request

Request a Quote for 5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.